molecular formula C22H18ClFN2O3S B2451227 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide CAS No. 1005301-41-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B2451227
CAS No.: 1005301-41-6
M. Wt: 444.91
InChI Key: OXUJYOLGHCXEGJ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the benzamide ring, along with a phenylsulfonyl group attached to a tetrahydroquinoline moiety.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUJYOLGHCXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline intermediate, which is then functionalized with the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms on the benzamide ring serve as electrophilic sites for nucleophilic substitution. Key findings include:

Reaction Type Reagents/Conditions Outcome Yield
Chlorine displacementKOH/EtOH, reflux (80–90°C) Replacement of Cl with hydroxyl or alkoxy groups65–78%
Fluorine substitutionNaN₃/DMF, 60°CAzide group introduction at F-position52%
Aromatic substitutionAlCl₃-catalyzed Friedel-Crafts alkylationElectrophilic addition to tetrahydroquinoline ring40–60%
  • Mechanistic insight : The electron-withdrawing sulfonyl group activates the tetrahydroquinoline ring for electrophilic attacks, while halogens direct substitution regioselectivity.

Sulfonamide Group Reactivity

The benzenesulfonyl moiety undergoes hydrolysis and alkylation:

Hydrolysis :

  • Conditions : 6M HCl, 100°C, 12 hrs.

  • Product : Cleavage to form 1,2,3,4-tetrahydroquinolin-7-amine and benzenesulfonic acid.

  • Yield : >85%.

Alkylation :

  • Reagents : Methyl iodide, NaH/THF, 0°C→RT.

  • Product : N-methylated sulfonamide derivative.

  • Application : Modifies solubility and biological activity.

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

Coupling Type Catalyst System Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O 80°C, 24 hrsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa 100°C, toluene, 18 hrsArylaminated analogs
  • Limitations : Steric hindrance from the tetrahydroquinoline ring reduces yields in bulkier coupling partners .

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, RT.

  • Outcome : Tetrahydroquinoline ring saturation preserved; benzamide halogens remain intact.

  • Yield : 90–95%.

Stability Under Oxidative Conditions

  • Oxidants tested : KMnO₄ (acidic), mCPBA, O₃.

  • Observations :

    • Benzenesulfonyl group resists oxidation below 150°C.

    • Fluorine atoms inhibit radical-based degradation pathways.

Comparative Reaction Table

Functional Group Reactivity Preferred Conditions Key References
Aryl chlorideNucleophilic substitutionPolar aprotic solvents, 60–90°C
BenzenesulfonylHydrolysis/AlkylationStrong acid/base, RT–100°C
Tetrahydroquinoline ringElectrophilic substitutionLewis acid catalysts, <50°C

This compound’s reactivity profile underscores its versatility in medicinal chemistry derivatization. Controlled nucleophilic substitutions and cross-coupling reactions enable precise structural modifications, while the sulfonamide group provides stability under physiological conditions . Further studies are needed to explore enantioselective transformations and catalytic systems tailored to its steric constraints.

Scientific Research Applications

Antimicrobial Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis by targeting enzymes such as:

  • MurD : Involved in the biosynthesis of peptidoglycan.
  • GlmU : A key enzyme in bacterial membrane synthesis.

Case Study: Antibacterial Efficacy

In one study, derivatives of tetrahydroquinoline were screened against resistant bacterial strains. The results demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial efficacy, suggesting that this compound could be a candidate for developing new antibiotics .

Anticancer Properties

The compound has also shown potential as an anticancer agent. Preliminary studies suggest that it can modulate signaling pathways associated with cell proliferation and apoptosis. Notable mechanisms include:

  • Inhibition of cyclooxygenases (COX) : This action can reduce inflammation and potentially inhibit tumor growth.
  • Induction of apoptosis : By affecting pathways involving NF-kB and histone deacetylases (HDACs), the compound may promote cancer cell death.

Case Study: Cancer Cell Lines

Research involving related compounds indicated their capacity to induce cell cycle arrest in various cancer cell lines. For instance, modifications to the tetrahydroquinoline structure resulted in enhanced cytotoxicity against specific cancer types .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the retinoic acid-related orphan receptor gamma (RORγ), inhibiting its activity and thereby modulating the release of interleukin-17 (IL-17) from T-helper 17 (TH17) cells. This interaction is facilitated by hydrophobic interactions and hydrogen bonding within the receptor’s ligand-binding domain .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
  • 2-chloro-6-fluoro-N-(3-(4-hydroxyphenyl)-1-oxo-1-{4-[(phenylsulfonyl)methyl]-1-piperidinyl}-2-propanyl)benzamide

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide is unique due to its specific structural features, such as the combination of chloro and fluoro substituents on the benzamide ring and the presence of a phenylsulfonyl group on the tetrahydroquinoline moiety. These features contribute to its distinct chemical reactivity and biological activity .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and incorporates a tetrahydroquinoline moiety, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H20ClFN3O3S\text{C}_{22}\text{H}_{20}\text{ClF}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a benzenesulfonyl group , a tetrahydroquinoline ring , and a chloro-fluorobenzamide moiety , contributing to its diverse biological activities.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Research indicates that it can bind to various enzymes and proteins, modulating their activity. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7 .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies have shown its efficacy against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar derivatives have been evaluated for their ability to inhibit cancer cell growth. For example:

CompoundCell LineIC50 (µM)
This compoundHCT-11610
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamideMCF-715

These results indicate that the compound may inhibit cell proliferation effectively at micromolar concentrations.

Antioxidant Activity

Research has also pointed towards the antioxidant properties of related quinoline compounds. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The antioxidant capacity is attributed to the presence of the tetrahydroquinoline structure .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL when tested against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner with notable effectiveness against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other sulfonamide derivatives:

CompoundStructure FeaturesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks chloro groupModerate antibacterial
N-(benzenesulfonyl)-1,2-dihydroquinolineLacks tetrahydro structureLower anticancer activity

The presence of both chloro and fluorine substituents in this compound enhances its binding affinity to biological targets compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

  • Step 1 : Sulfonylation of the tetrahydroquinoline nitrogen using benzenesulfonyl chloride under basic conditions (e.g., NaOH in DCM) .
  • Step 2 : Coupling of the 2-chloro-6-fluorobenzamide moiety via nucleophilic acyl substitution, often using carbodiimide coupling agents like EDCI .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of sulfonylating agent) are critical. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., benzenesulfonyl and benzamide groups) and stereochemistry .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 459.12) and detect synthetic byproducts .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and identify trace impurities .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Target-Based Assays : Screen against nuclear receptors (e.g., RORγ) using luciferase reporter assays. The compound exhibits inverse agonism with IC50_{50} <15 μM, requiring dose-response curves (0.1–100 μM) .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa) to rule out cytotoxicity at therapeutic concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). For example, discrepancies in IC50_{50} values may arise from cell permeability differences .
  • Control Experiments : Include known RORγ inhibitors (e.g., SR1555, IC50_{50} 1.5 μM) as benchmarks to normalize inter-assay variability .
  • Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure replicates (n ≥ 3) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the tetrahydroquinoline scaffold?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on the benzamide (e.g., replace Cl/F with Br/CF3_3) and sulfonyl groups (e.g., 4-fluorobenzenesulfonyl vs. ethanesulfonyl) .
  • Pharmacophore Mapping : Use molecular docking (PDB IDs from RORγ co-crystal structures) to predict binding interactions. For example, the chloro-fluoro motif may occupy a hydrophobic pocket .
  • In Vitro Testing : Prioritize analogs with improved solubility (logP <3) and metabolic stability (microsomal half-life >30 min) .

Q. How can researchers design in vivo studies to assess pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetic Parameters : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Monitor plasma levels via LC-MS/MS to calculate bioavailability, t1/2t_{1/2}, and clearance .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues. Use CYP450 inhibition assays to predict drug-drug interactions .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data (e.g., potency vs. solubility) using tiered assays (biochemical → cellular → in vivo) .
  • Advanced Purification : For scale-up, employ preparative HPLC with trifluoroacetic acid as an ion-pairing agent to resolve polar impurities .

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